Euphol
Overview
Description
Euphol is a tetracyclic triterpene alcohol isolated from the sap of Euphorbia tirucalli. It has anti-mutagenic, anti-inflammatory, and immunomodulatory effects and is orally active .
Synthesis Analysis
Euphol is predominantly found in the latex of Euphorbia tirucalli. Two latex-specifically expressed oxidosqualene cyclases (OSCs) from E. tirucalli, designated as EtOSC5 and EtOSC6, were functionally characterized. EtOSC5 produces euphol and its 20 S -isomer tirucallol as two of the major products .Molecular Structure Analysis
Euphol is a tetracyclic triterpene alcohol .Chemical Reactions Analysis
Euphol inhibits the monoacylglycerol lipase (MGL) activity via a reversible mechanism .Physical And Chemical Properties Analysis
Euphol is a white powder, easily soluble in n-hexane, chloroform, methanol .Scientific Research Applications
1. Therapeutic Potential in Inflammatory Bowel Diseases
Euphol, a tetracyclic triterpene found in the sap of Euphorbia tirucalli, has shown promise in the treatment of colitis. Studies have demonstrated its effectiveness in reducing the severity of chemically-induced colitis in mice. Euphol's action seems to be associated with the inhibition of various pro-inflammatory mediators and cytokines, such as IL-1β, TNF-α, and IL-6, and the inhibition of nuclear factor-κB (NF-κB) activation. This suggests its potential as a molecule in managing inflammatory bowel diseases (Dutra et al., 2011).
2. Anticancer Properties
Euphol has displayed cytotoxic effects against a variety of cancer cell lines, including leukemia, melanoma, and various solid tumors. It induces cell death mechanisms, potentially through apoptosis, and has shown a synergistic effect when combined with certain chemotherapy drugs like temozolomide and gemcitabine. This makes euphol a promising candidate for further development as an anticancer agent (Cruz et al., 2018), (Silva et al., 2018).
3. Pain Management
Research indicates that euphol produces antinociceptive effects in both inflammatory and neuropathic pain models. It is thought to act via the cannabinoid system, and studies have shown its ability to suppress various inflammatory mediators, thereby suggesting its potential as a treatment for chronic pain states (Dutra et al., 2012).
4. Antimicrobial Applications
Euphol has been utilized in the synthesis of metallic nanoparticle solutions, which have demonstrated significant bactericidal action against both gram-negative and gram-positive bacteria. These solutions are non-cytotoxic and offer a rational approach towards antimicrobial applications, particularly in biomedical device integration (Valodkar et al., 2011).
5. Immunomodulatory Effects
Euphol has been shown to have an immunomodulatory effect, with studies indicating its abilityto modulate the complement system and inhibit neutrophil chemotaxis. This suggests its potential use in the treatment of complement-related inflammatory diseases. Additionally, its controlled activation of certain complement pathways can contribute to complement-dependent cytotoxicity, which is relevant in monoclonal antibody-based cancer treatment (de Oliveira et al., 2021).
6. Neuroprotective Properties
Euphol has been investigated for its effects in experimental autoimmune encephalomyelitis (EAE), a model of Multiple Sclerosis (MS). It attenuates neurological signs of EAE, possibly by downregulating pro-inflammatory mediators in the central nervous system and inhibiting the T cell-mediated immune response. This suggests its potential as a molecule of interest for the treatment of MS and other T(H)17 cell-mediated inflammatory diseases (Dutra et al., 2012).
7. Potential in Dermatology
Euphol has shown anti-inflammatory activity in skin disorders such as psoriasis, atopic dermatitis, and skin cancer. Its topical application inhibits inflammation-induced edema and leukocyte influx, and modulates intracellular signaling pathways like PKC and ERK, which are crucial in inflammatory responses. This positions euphol as a promising agent for managing skin diseases with an inflammatory component (Passos et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(3S,5R,10S,13S,14S)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21-,22?,25+,26+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHGCLMLTWQZNJ-ZMBNEQANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)C1CC[C@]2([C@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euphadienol | |
CAS RN |
514-47-6 | |
Record name | Euphol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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